Diethyl 2-Bromo-4-fluorobenzylphosphonate
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Overview
Description
Diethyl 2-Bromo-4-fluorobenzylphosphonate is an organophosphorus compound with the molecular formula C11H14BrFO3P. It is a clear, colorless to almost colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-Bromo-4-fluorobenzylphosphonate can be synthesized through the reaction of 2-bromo-4-fluorobenzyl bromide with triethyl phosphite. The reaction typically occurs under reflux conditions, where the mixture is heated to a high temperature to facilitate the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-Bromo-4-fluorobenzylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild to moderate temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation Reactions: Products include phosphonic acids and other oxidized derivatives.
Reduction Reactions: Products include phosphine derivatives.
Scientific Research Applications
Diethyl 2-Bromo-4-fluorobenzylphosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Diethyl 2-Bromo-4-fluorobenzylphosphonate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The phosphonate group can interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-fluorobenzylphosphonate: Similar structure but lacks the bromine atom.
Diethyl bromodifluoromethylphosphonate: Contains a bromodifluoromethyl group instead of the bromo-fluorobenzyl group.
Uniqueness
Diethyl 2-Bromo-4-fluorobenzylphosphonate is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and properties.
Properties
Molecular Formula |
C11H15BrFO3P |
---|---|
Molecular Weight |
325.11 g/mol |
IUPAC Name |
2-bromo-1-(diethoxyphosphorylmethyl)-4-fluorobenzene |
InChI |
InChI=1S/C11H15BrFO3P/c1-3-15-17(14,16-4-2)8-9-5-6-10(13)7-11(9)12/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
SLTWTWYAVPEXAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=C(C=C(C=C1)F)Br)OCC |
Origin of Product |
United States |
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